molecular formula C10H5ClFN3 B11885059 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile CAS No. 1050619-83-4

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B11885059
CAS No.: 1050619-83-4
M. Wt: 221.62 g/mol
InChI Key: IUNUTIQMCPFGST-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile is a chemical compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 This particular compound is characterized by the presence of a chloro group at position 5, a fluorophenyl group at position 1, and a carbonitrile group at position 4

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction between 4-fluorobenzaldehyde and hydrazine hydrate can yield 4-fluorophenylhydrazine, which can then be reacted with 4-chlorobutyronitrile to form the desired pyrazole compound. The reaction conditions typically involve the use of solvents such as ethanol or acetonitrile and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound often involves optimized synthetic routes to ensure high yield and purity. Large-scale production may utilize continuous flow reactors and automated systems to control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent product quality and minimizes the formation of by-products .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrazoles, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile and its derivatives involves interactions with specific molecular targets. For instance, some derivatives act as enzyme inhibitors by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Others may modulate receptor activity by binding to receptor sites and altering signal transduction pathways .

Biological Activity

5-Chloro-1-(4-fluorophenyl)-1H-pyrazole-4-carbonitrile (CAS No. 1050619-83-4) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound exhibits potential therapeutic effects, particularly in oncology, anti-inflammatory applications, and neuroprotection. This article reviews the biological activity of this compound, supported by case studies and research findings.

  • Molecular Formula : C10H6ClFN3
  • Molecular Weight : 221.62 g/mol
  • Melting Point : 121-122 °C
  • Boiling Point : 356 °C
  • Density : 1.37 g/cm³
  • Flash Point : 170 °C

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound against various cancer cell lines. For instance, it demonstrated significant inhibition of cell proliferation in HepG2 (liver cancer) and HeLa (cervical cancer) cells, with growth inhibition percentages of 54.25% and 38.44%, respectively . Importantly, it showed minimal toxicity to normal fibroblast cells, indicating a selective action against cancerous cells.

Anti-inflammatory Properties

The compound has also been investigated for its anti-inflammatory effects. In vitro assays revealed that it could inhibit pro-inflammatory cytokine release, which is crucial in conditions like rheumatoid arthritis and other inflammatory diseases. The structure-activity relationship (SAR) studies suggest that modifications at specific positions on the pyrazole ring can enhance anti-inflammatory efficacy .

Neuroprotective Effects

Research indicates that this pyrazole derivative may exert neuroprotective effects by modulating calcium release from the endoplasmic reticulum in neurons, similar to classical anthranilic diamide insecticides . This mechanism could be beneficial in treating neurodegenerative diseases like Alzheimer's.

Case Studies and Research Findings

StudyFindings
Study 1 Demonstrated significant anticancer activity against HepG2 and HeLa cell lines with low toxicity to normal cells .
Study 2 Investigated SAR and found that specific substitutions enhance anti-inflammatory activity; compounds with a phenyl fragment exhibited superior effects .
Study 3 Explored neuroprotective properties, confirming modulation of calcium dynamics in neuronal cells .

Structure-Activity Relationship (SAR)

The SAR studies reveal that the presence of halogen atoms (like chlorine and fluorine) at strategic positions on the pyrazole ring enhances biological activity. For example:

  • The introduction of a fluorine atom at the para position significantly increased anticancer potency.
  • Variations in substituents at the N1 position influenced both anticancer and anti-inflammatory activities.

Properties

CAS No.

1050619-83-4

Molecular Formula

C10H5ClFN3

Molecular Weight

221.62 g/mol

IUPAC Name

5-chloro-1-(4-fluorophenyl)pyrazole-4-carbonitrile

InChI

InChI=1S/C10H5ClFN3/c11-10-7(5-13)6-14-15(10)9-3-1-8(12)2-4-9/h1-4,6H

InChI Key

IUNUTIQMCPFGST-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1N2C(=C(C=N2)C#N)Cl)F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.